molecular formula C52H46N8O2S4 B12017980 10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine

10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine

Cat. No.: B12017980
M. Wt: 943.2 g/mol
InChI Key: PSOWNEYKXIJVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine” is a complex organic molecule that features multiple functional groups, including phenothiazine, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Introduction of the Triazole Ring: This step involves the reaction of hydrazine derivatives with appropriate alkynes or nitriles under acidic or basic conditions.

    Attachment of the Dimethylphenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Sulfanyl Linkages: This step involves the reaction of thiols with appropriate electrophiles.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Fluorescent Tags: The phenothiazine core can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.

    Polymer Additives: Used as stabilizers or plasticizers in polymer production.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The phenothiazine core is known to intercalate with DNA, while the triazole ring can inhibit enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, promethazine.

    Triazole Derivatives: Fluconazole, itraconazole.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both phenothiazine and triazole moieties makes it a versatile molecule with diverse biological and chemical properties.

Properties

Molecular Formula

C52H46N8O2S4

Molecular Weight

943.2 g/mol

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-[4-[4-(2,3-dimethylphenyl)-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C52H46N8O2S4/c1-33-17-15-23-37(35(33)3)59-47(53-55-51(59)63-31-49(61)57-39-19-5-9-25-43(39)65-44-26-10-6-20-40(44)57)29-13-14-30-48-54-56-52(60(48)38-24-16-18-34(2)36(38)4)64-32-50(62)58-41-21-7-11-27-45(41)66-46-28-12-8-22-42(46)58/h5-12,15-28H,13-14,29-32H2,1-4H3

InChI Key

PSOWNEYKXIJVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CCCCC6=NN=C(N6C7=CC=CC(=C7C)C)SCC(=O)N8C9=CC=CC=C9SC1=CC=CC=C18)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.